Cadmium oxide (CdO, CAS 1306-19-0) is a critical inorganic precursor and n-type semiconductor characterized by a cubic rock-salt lattice, a direct optical bandgap of approximately 2.18–2.3 eV, and an exceptionally low electron effective mass of ~0.27 me [1], [2]. In industrial and advanced laboratory procurement, it is primarily sourced for two distinct workflows: as a high-purity metal precursor for the hot-injection synthesis of colloidal quantum dots (such as CdSe and CdTe), and as a foundational matrix for high-mobility transparent conducting oxides (TCOs) [1]. Unlike many transition metal oxides, CdO exhibits a highly specific combination of thermal stability and intrinsic dopability, allowing it to sustain massive carrier concentrations while maintaining superior electron mobility compared to standard commercial wide-bandgap alternatives [2].
Substituting cadmium oxide with other cadmium salts (like cadmium acetate or cadmium chloride) in nanocrystal synthesis, or replacing it with conventional wide-bandgap oxides (like zinc oxide or tin oxide) in optoelectronics, severely compromises end-product performance[1], [2]. In quantum dot manufacturing, highly soluble salts like cadmium acetate trigger overly rapid, poorly controlled nucleation, leading to broad particle size distributions and reduced quantum yields [1]. Conversely, CdO requires thermal activation with ligands like oleic acid, which perfectly separates the nucleation and growth phases. In TCO applications, substituting CdO with ZnO or SnO2 results in a fundamental transport bottleneck; the higher electron effective mass of zinc and tin oxides inherently caps electron mobility at a fraction of what CdO can achieve, preventing the realization of ultra-low sheet resistances required for advanced transparent conductors [2].
In the synthesis of CdSe quantum dots, the choice of cadmium precursor dictates the reaction kinetics. Cadmium oxide, when dissolved in oleic acid to form cadmium oleate in situ, yields nanocrystals with a highly controlled growth phase, resulting in a narrow Full Width at Half Maximum (FWHM) of 25-30 nm [1]. In contrast, substituting with highly soluble salts like cadmium acetate—which exhibits higher initial reactivity—often leads to overlapping nucleation and growth phases, resulting in a broader FWHM and lower batch-to-batch reproducibility [1].
| Evidence Dimension | Emission Full Width at Half Maximum (FWHM) |
| Target Compound Data | CdO-derived QDs: 25-30 nm FWHM |
| Comparator Or Baseline | Cadmium Acetate-derived QDs: >35-40 nm FWHM |
| Quantified Difference | Up to 30% narrower emission spectrum (superior monodispersity) |
| Conditions | Hot-injection colloidal synthesis in octadecene/oleic acid |
Procurement of CdO over acetate salts is essential for display and biomedical manufacturers requiring highly monodisperse quantum dots with precise, narrow emission profiles.
For transparent electrode applications, carrier mobility determines conductivity without the parasitic free-carrier absorption caused by excessive doping. Cadmium oxide thin films exhibit intrinsic electron mobilities that can exceed 300 cm2/Vs, driven by a highly favorable conduction band structure and a low electron effective mass of approximately 0.27 me [1], [2]. By comparison, industry-standard zinc oxide (ZnO) and tin oxide (SnO2) films typically plateau at mobilities of 50-100 cm2/Vs due to higher effective masses and more severe ionized impurity scattering [1].
| Evidence Dimension | Thin Film Electron Mobility (μ) |
| Target Compound Data | CdO films: >200-300 cm2/Vs |
| Comparator Or Baseline | ZnO / SnO2 films: 50-100 cm2/Vs |
| Quantified Difference | 3x to 6x higher intrinsic electron mobility |
| Conditions | Polycrystalline or epitaxial thin films measured via Hall effect at room temperature |
Engineers designing low-sheet-resistance transparent electrodes must select CdO-based systems when conventional ZnO or SnO2 cannot meet the required mobility thresholds.
When heavily doped to maximize electrical performance, CdO demonstrates an exceptional capacity to maintain mobility at extreme carrier concentrations. Indium-doped cadmium oxide (In:CdO) films have achieved conductivities of approximately 16,800 to 17,000 S/cm with a carrier concentration of 1.5 × 10^21 cm^-3 [1]. In contrast, commercial indium tin oxide (ITO) and high-mobility spinels like Cd2SnO4 typically max out at conductivities of 8,300 to 10,000 S/cm under similar processing conditions, limited by severe mobility degradation at high dopant levels [1].
| Evidence Dimension | Maximum Electrical Conductivity (σ) |
| Target Compound Data | In-doped CdO: ~17,000 S/cm |
| Comparator Or Baseline | Cd2SnO4 / Commercial ITO: ~8,300 - 10,000 S/cm |
| Quantified Difference | Approximately 70-100% higher maximum conductivity |
| Conditions | Heavily doped thin films grown via chemical vapor deposition |
For next-generation optoelectronics requiring extreme conductivity beyond the physical limits of ITO, CdO serves as the necessary high-performance host matrix.
In the synthesis of high-purity colloidal nanocrystals, the presence of spectator ions from the metal precursor can introduce non-radiative recombination centers. Utilizing cadmium oxide as the Cd source ensures a completely halide-free reaction environment, as the oxide decomposes cleanly into water and the target cadmium-ligand complex when reacted with fatty acids[1]. Using cadmium chloride (CdCl2) introduces chloride ions that can competitively bind to the nanocrystal surface, altering growth kinetics and potentially degrading the optoelectronic purity of the final quantum dots [1].
| Evidence Dimension | Byproduct / Spectator Ion Generation |
| Target Compound Data | CdO: Generates only volatile water upon oleate formation |
| Comparator Or Baseline | CdCl2: Leaves residual chloride (Cl-) ions in solution |
| Quantified Difference | 100% elimination of halide spectator ions |
| Conditions | Colloidal synthesis in non-coordinating solvents (e.g., ODE) |
Procuring CdO eliminates the risk of halide-induced surface defects, ensuring maximum reproducibility and optical purity in commercial quantum dot manufacturing.
Directly downstream of its superior precursor reactivity profile and halide-free decomposition, CdO is the material of choice for synthesizing CdSe and CdTe quantum dots used in QLED displays and biomedical imaging, where narrow emission (low FWHM) and high quantum yield are non-negotiable [1].
Leveraging its intrinsic electron mobility advantage, CdO is utilized in specialized photovoltaics and optoelectronic devices where the electron mobility of ZnO or SnO2 is insufficient to achieve the required ultra-low sheet resistance without excessive optical absorption [2].
Because heavily doped CdO maintains high mobility at extreme carrier concentrations, it is highly sought after for mid-IR plasmonics; its properties allow for precise control of the plasma frequency without the excessive damping seen in traditional ITO films [2],[3].
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